molecular formula C18H21FN2O3S B3568914 2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide

2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B3568914
M. Wt: 364.4 g/mol
InChI Key: UYHTWWAIXCGEJL-UHFFFAOYSA-N
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Description

2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted aniline group and a propan-2-ylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 4-fluoroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-fluoro-N-methylsulfonylaniline.

    Formation of the Acetamide Backbone: The 4-fluoro-N-methylsulfonylaniline is then reacted with 4-isopropylbenzoyl chloride in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and sulfonyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
  • 2-(4-bromo-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide

Uniqueness

The presence of the fluoro group in 2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide can impart unique properties such as increased metabolic stability and enhanced biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-13(2)14-4-8-16(9-5-14)20-18(22)12-21(25(3,23)24)17-10-6-15(19)7-11-17/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHTWWAIXCGEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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